Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source

,

Green Chemistry,

2023,

25(16),

6194-6199

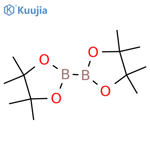

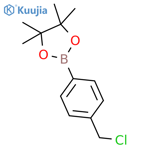

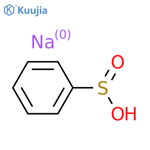

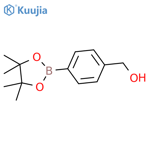

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid structure](https://de.kuujia.com/scimg/cas/797755-07-8x500.png)